3-(3-Methoxyphenyl)propanoyl chloride CAS 40478-49-7 properties
3-(3-Methoxyphenyl)propanoyl chloride CAS 40478-49-7 properties
An In-depth Technical Guide to 3-(3-Methoxyphenyl)propanoyl chloride (CAS 40478-49-7)
Introduction
3-(3-Methoxyphenyl)propanoyl chloride, identified by CAS number 40478-49-7, is a specialized acyl chloride derivative of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a reactive intermediate, it serves as a crucial building block for introducing the 3-(3-methoxyphenyl)propanoyl moiety into a wide array of molecular scaffolds. Its utility is primarily derived from the high reactivity of the acyl chloride functional group, which allows for efficient bond formation with a variety of nucleophiles. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 40478-49-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| IUPAC Name | 3-(3-methoxyphenyl)propanoyl chloride | N/A |
| SMILES | O=C(Cl)CCC1=CC=CC(OC)=C1 | [1] |
| Appearance | Liquid (presumed, based on related compounds) | [2][3] |
| Purity | Typically available at ≥95% | N/A |
Synthesis and Mechanistic Insight
The synthesis of 3-(3-Methoxyphenyl)propanoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid precursor, 3-(3-Methoxyphenyl)propanoic acid. This transformation is a cornerstone of organic synthesis, enabling the activation of the carboxylic acid for subsequent nucleophilic acyl substitution reactions.
Underlying Principle: Carboxylic Acid Activation
The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents replace this -OH group with a chlorine atom, which is an excellent leaving group, thereby "activating" the molecule for reaction. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Laboratory-Scale Synthesis Protocol
Objective: To synthesize 3-(3-Methoxyphenyl)propanoyl chloride from 3-(3-Methoxyphenyl)propanoic acid.
Materials:
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3-(3-Methoxyphenyl)propanoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (≥ 1.5 eq)
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Anhydrous Dichloromethane (DCM) or Toluene as solvent
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-Methoxyphenyl)propanoic acid[4] in the chosen anhydrous solvent.
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Reagent Addition: While stirring, slowly add thionyl chloride to the solution at room temperature. The addition is often exothermic and may result in the evolution of HCl gas.
-
Reaction Conditions: After the initial addition, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 40-60 °C).
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Monitoring: Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ vapors.
-
Purification: The resulting crude 3-(3-Methoxyphenyl)propanoyl chloride is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of 3-(3-Methoxyphenyl)propanoyl chloride.
Reactivity and Applications in Drug Development
The synthetic utility of 3-(3-Methoxyphenyl)propanoyl chloride is centered on the reactivity of the acyl chloride group. It readily undergoes nucleophilic acyl substitution, making it a valuable reagent for forming esters, amides, and for Friedel-Crafts acylation reactions.
Key Reactions:
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Amidation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common and important reactions in the synthesis of pharmaceutical active ingredients (APIs), as the amide bond is a core structural feature of many drugs.
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Esterification: Reaction with alcohols produces esters. This can be used to create prodrugs or to modify the pharmacokinetic properties of a lead compound.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form ketones. This allows for the construction of more complex molecular architectures.
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Hydrolysis: It reacts vigorously with water to hydrolyze back to the parent carboxylic acid, releasing corrosive hydrochloric acid gas.[2] This underscores the need for anhydrous conditions during its use and storage.
These reactions position 3-(3-Methoxyphenyl)propanoyl chloride as a versatile intermediate for creating libraries of compounds in the drug discovery process. The 3-methoxyphenyl group itself is a common feature in bioactive molecules, offering specific steric and electronic properties that can influence binding to biological targets.
Caption: Key reactions of 3-(3-Methoxyphenyl)propanoyl chloride.
Safety, Handling, and Storage
Due to its high reactivity, 3-(3-Methoxyphenyl)propanoyl chloride is a hazardous substance that requires strict safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[5]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
Note: Data derived from safety information for structurally similar acyl chlorides.
Handling Protocols
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[5]
-
Procedural Precautions: Use only under anhydrous conditions. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Prevent ingestion and inhalation.[5] Keep away from sources of ignition and incompatible materials.[7]
First Aid Measures
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[6][7] Keep the container tightly sealed and protected from moisture.[6]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.
Spectral Data
While detailed spectral analyses are typically provided by the supplier upon purchase, the expected characteristics can be inferred from the molecular structure. Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for confirming the identity and purity of the compound.[1]
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¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons, multiplets for the aromatic protons on the benzene ring, and two distinct triplets for the two methylene (-CH₂-) groups of the propanoyl chain.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the aromatic carbons (including the one bonded to the methoxy group), the methoxy carbon, and the two aliphatic carbons would be expected.
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IR Spectroscopy: A strong absorption band characteristic of the acyl chloride C=O stretch would be prominent, typically in the range of 1780-1815 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
3-(3-Methoxyphenyl)propanoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is derived from the ease with which its acyl chloride group undergoes nucleophilic substitution. However, this high reactivity also necessitates stringent safety and handling procedures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its safe and effective application in a research and development setting.
References
-
ChemSynthesis. (2025, May 20). 3-methoxy-3-phenylpropanoyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759728, 3-Methoxypropanoyl chloride. Retrieved from [Link]
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KSCL (KRISHNA). (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11423769, 3-(3-Methoxyphenyl)propionaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 40478-49-7|3-(3-Methoxyphenyl)propanoyl chloride|BLD Pharm [bldpharm.com]
- 2. CAS 15893-42-2: 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE [cymitquimica.com]
- 3. novaphene.com [novaphene.com]
- 4. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
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